![molecular formula C11H10N6OS B5706786 5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)
5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one, also known as PTZTP, is a chemical compound with potential applications in scientific research. PTZTP is a pyrazolone derivative and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Pharmaceuticals and Medicinal Chemistry
Tetrazole derivatives like 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol have been extensively studied for their pharmacological properties. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, analgesic, and anti-inflammatory effects . These compounds can act as bioisosteres for carboxylic acids in drug molecules, which is beneficial for increasing the bioavailability of pharmaceuticals .
Material Science
The electron-rich tetrazole ring can contribute to the development of novel materials. Tetrazoles are used in the synthesis of polymers and coatings that require high nitrogen content for improved performance characteristics .
Corrosion Inhibition
Compounds like 5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one have been identified as effective corrosion inhibitors, particularly for metals like aluminum in acidic environments . This application is crucial in extending the life of metal components in industrial systems.
Agriculture
Tetrazole derivatives are explored for their potential use as growth hormones and pesticides. Their ability to mimic natural growth hormones can be harnessed to improve crop yields and protect against pests .
Photography and Information Recording Systems
Due to their light-sensitive properties, tetrazole compounds are used in photography and information recording systems. They can form the basis of photoresists and other light-sensitive materials .
Coordination Chemistry
Tetrazoles are attractive ligands in coordination chemistry due to their ability to stabilize metal complexes. This property is exploited in catalysis and the synthesis of metal-organic frameworks (MOFs) .
Mechanism of Action
Target of Action
Tetrazole derivatives are known to have a significant contribution to medicinal chemistry . They are applicable in pharmaceutics and are attractive as ligands in coordination chemistry .
Mode of Action
It’s known that the acidic nature of tetrazole is mainly affected by substitution compound nature at the c-5 position . The C-H∙∙∙π interaction occurs between a hydrogen atom of one of the phenyl rings and a carbon atom from the benzene ring .
Biochemical Pathways
Tetrazole derivatives possess various biological activities, including antibacterial, antifungal, antiviral, analgesic, and anti-inflammatory activities .
Pharmacokinetics
It’s known that compounds with a sulfur atom in their core structure are employed to treat various diseases such as alzheimer’s and parkinson’s diseases, cancer, malaria, inflammations, and aids .
Result of Action
It’s known that tetrazole derivatives possess various biological activities, including antibacterial, antifungal, antiviral, analgesic, and anti-inflammatory activities .
Action Environment
It’s known that the reaction optimization results showed that higher yields are obtained using cuso4 and sodium ascorbate in dmf–water (2:1) .
properties
IUPAC Name |
3-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c18-10-6-8(12-13-10)7-19-11-14-15-16-17(11)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGHQICOEWLCDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol |
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